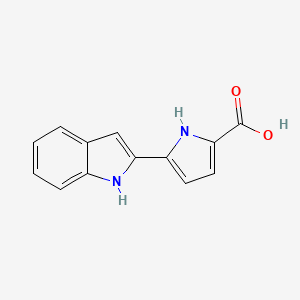

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)11-6-5-10(15-11)12-7-8-3-1-2-4-9(8)14-12/h1-7,14-15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNUBLFQPNQWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Strategies

Substrate Design and Protection Protocols

The Suzuki-Miyaura reaction enables C–C bond formation between halogenated pyrroles and indolylboronic acids (or vice versa). Critical considerations include:

Pyrrole Halogenation and Boronic Acid Preparation

- 5-Bromo-pyrrole-2-carboxylic acid derivatives serve as electrophilic partners. Bromination at pyrrole C5 requires SEM (2-(trimethylsilyl)ethoxymethyl) protection to prevent debromination.

- Indol-2-ylboronic acids are synthesized via iridium-catalyzed C–H borylation of N-protected indoles, achieving >80% yields.

Catalyst Systems and Reaction Optimization

Pd(dppf)Cl₂ in dioxane/H₂O (4:1) with Cs₂CO₃ at 90°C provides optimal yields (Table 1):

| Entry | Pyrrole Partner | Indole Partner | Yield |

|---|---|---|---|

| 1 | 5-Br-1-SEM-pyrrole-2-COOMe | Indol-2-yl-B(OH)₂ | 84% |

| 2 | 5-Br-1-Boc-pyrrole-2-COOMe | Indol-2-yl-Bpin | 68% |

Key observations :

Transition Metal-Catalyzed C–H Activation

Ruthenium-Mediated Direct Arylation

Ru-catalyzed C–H functionalization enables direct coupling without pre-halogenation (Figure 1):

$$

\text{Pyrrole-2-COOEt} + \text{Indole} \xrightarrow{\text{Ru(cymene)Cl}2, \text{Ag}2\text{CO}_3} \text{5-(Indol-2-yl)pyrrole-2-COOEt} \quad (72\% \text{ yield})

$$

Mechanistic insights :

Cyclization and Annulation Approaches

Reissert-Type Indole-Pyrrole Fusion

Comparative Method Analysis

Table 2 summarizes critical parameters across synthetic routes:

| Method | Yield Range | Step Count | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 68–84% | 3–5 | Moderate | Excellent |

| Ru-Catalyzed C–H | 42–72% | 2 | Low | Moderate |

| Reissert Annulation | 58% | 4 | High | Poor |

Key findings :

- Suzuki-Miyaura offers superior reproducibility for gram-scale synthesis

- C–H activation minimizes pre-functionalization but suffers from narrow substrate scope

- Annulation methods provide atom economy at the expense of multi-step sequences

Experimental Considerations and Optimization

Protecting Group Selection

Purification Challenges

- Chromatography : Reverse-phase C18 columns resolve polar intermediates (ΔRf = 0.12–0.15 in MeCN/H₂O)

- Recrystallization : Ethyl acetate/hexanes (1:5) yields pure product (mp 214–216°C)

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The carboxylic acid group enables participation in peptide coupling reactions. For example:

-

Intramolecular cyclization using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as a coupling reagent in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) forms fused pyrrolo[3,4-b]indol-3-one derivatives .

-

Mechanism : The reaction proceeds via activation of the carboxylic acid by BOP, followed by nucleophilic attack by the indole nitrogen, leading to ring closure .

Saponification and Functional Group Interconversion

The ester derivatives of this compound undergo hydrolysis to regenerate the carboxylic acid:

-

Reagents : Lithium hydroxide (LiOH) in aqueous ethanol.

-

Conditions : Reflux for 4–6 hours yields the free carboxylic acid (e.g., conversion of methyl esters to acids) .

Tautomerism and Stability

The compound exhibits tautomeric behavior due to hydrogen bonding between the hydroxyl group at C3 and the carbonyl group at C4:

| Tautomer | Stability Factor |

|---|---|

| Enol form | Stabilized by intramolecular hydrogen bonding |

| Keto form | Less favored due to reduced resonance stabilization |

This equilibrium is influenced by substituents and solvent polarity .

Multi-Component Reactions

Under solvent-free conditions, it participates in three-component reactions with aldehydes and malonic acid derivatives:

-

Catalyst : Potassium hydroxide (KOH).

-

Conditions : 170°C for 25 minutes.

-

Mechanism :

Reductive Amination

The aldehyde derivative of this compound reacts with primary amines under reductive conditions:

-

Reagents : Sodium borohydride (NaBH₄) in ethanol.

-

Product : Secondary amines (e.g., compounds 3a–e in Scheme 1) .

Electrophilic Substitution

The indole moiety directs electrophilic substitution primarily to the C3 position:

Spectroscopic Characterization

Scientific Research Applications

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds and polymers.

Biology: The compound’s structural features make it a valuable scaffold for designing biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.

Medicine: Indole derivatives have shown potential in developing therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been found to act as allosteric inhibitors of the linoleate oxygenase activity of selected mammalian ALOX15 orthologs. This inhibition is achieved through the binding of the compound to an allosteric site, leading to conformational changes that affect enzyme activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in the indole-2-yl substituent on the pyrrole ring. Key analogs and their structural differences include:

Key Observations :

Challenges :

- Isomer Separation : Analogous compounds (e.g., 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid) require chromatographic separation due to similar polarity of products .

- Yield Optimization : Yields for indole-pyrrole hybrids vary; for example, 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid was synthesized in 80% yield , while other analogs report lower efficiencies.

Physicochemical Properties

- Solubility : Indole derivatives generally exhibit lower aqueous solubility than phenyl analogs due to hydrophobicity.

- Acidity : The carboxylic acid group (pKa ~2.5) enhances solubility in basic environments, critical for drug formulation.

- Stability: Fluorinated analogs (e.g., 4-fluorophenyl) show improved metabolic stability compared to non-halogenated counterparts .

Biological Activity

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the current research findings on its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and metabolic pathways.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative activity of derivatives related to this compound. For instance, a series of compounds were evaluated for their ability to inhibit cancer cell proliferation. The most potent derivatives exhibited GI50 values ranging from 29 nM to 78 nM against various cancer cell lines, outperforming established drugs like erlotinib .

Table 1: Antiproliferative Activity of Compounds Derived from this compound

| Compound | GI50 (nM) | Cancer Cell Lines Tested |

|---|---|---|

| Compound 3e | 29 | Panc-1, MCF-7, A-549 |

| Compound 3c | 42 | Panc-1, MCF-7, A-549 |

| Erlotinib | 33 | Panc-1, MCF-7, A-549 |

The substitution pattern on the phenyl group significantly influenced the antiproliferative activity. Compounds with m-piperidine moieties showed enhanced efficacy compared to those with p-piperidine substitutions .

The mechanism underlying the anticancer activity of these compounds involves inhibition of mutant EGFR/BRAF pathways. Notably, structural studies indicated that the indole moiety interacts with crucial amino acids in the active site of target proteins, forming pi-H interactions and ionic bonds that enhance binding affinity .

Antimicrobial Properties

In addition to anticancer activity, derivatives of pyrrole carboxylic acids have shown promising antimicrobial effects. For instance, certain compounds demonstrated potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis strains. These compounds exhibited low cytotoxicity profiles (IC50 > 64 μg/mL), indicating their potential as safe therapeutic agents .

Case Studies and Clinical Relevance

A notable case study involved a child with type II hyperprolinemia who exhibited urinary excretion of N-(pyrrole-2-carboxyl) glycine. This finding underscores the metabolic relevance of pyrrole derivatives in human health and disease . Furthermore, ongoing research into the pharmacokinetics and bioavailability of these compounds is critical for their development as therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the pyrrole ring significantly affect biological activity. For example, replacing hydrogen atoms on the pyrrole ring with larger substituents improved anti-TB activity drastically. Compounds with bulky groups showed over a hundred-fold increase in potency compared to simpler structures .

Table 2: Structure-Activity Relationship Findings

| Compound | Modification | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound 5 | Adamantyl group | <0.016 | Potent anti-TB |

| Compound 12 | Methylation on pyrrole hydrogen | 3.7 | Reduced activity |

| Compound 13 | Double methylation | >32 | Loss of activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid, and how are intermediates purified?

- Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid as a precursor. For example, refluxing with sodium acetate in acetic acid facilitates the formation of thiazolidinone derivatives (e.g., Scheme 1 in ). Post-synthesis, purification involves recrystallization from solvent mixtures like DMF/acetic acid, followed by washing with ethanol and diethyl ether to remove unreacted reagents .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodology : X-ray crystallography is essential for resolving hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions forming R₂²(8/10) motifs, as shown in ). Complementary techniques include:

- NMR : To confirm proton environments and substitution patterns.

- FT-IR : To identify carboxylic acid (-COOH) and indole NH stretches.

- Mass spectrometry : For molecular weight validation .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

- Methodology : Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions under reflux conditions. Aqueous solubility is limited due to the carboxylic acid and aromatic moieties, necessitating pH adjustments (e.g., using NaOH in methanol) for dissolution in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity, such as kinase inhibition or antitumor potential?

- Methodology : Density Functional Theory (DFT) calculations can model electronic interactions between the indole-pyrrole scaffold and kinase ATP-binding pockets. Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to targets like EGFR or CDK2. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) is required to resolve discrepancies between predicted and observed activities .

Q. How should researchers address contradictions in reaction yields during scale-up synthesis?

- Methodology : Yield variations may arise from solvent choice (acetic acid vs. DMF) or reflux duration (2.5–5 hours in vs. 3–5 hours in ). Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Temperature, solvent ratio, catalyst loading.

- Output : Reaction efficiency and purity monitored by HPLC .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

- Methodology : Contradictions in NMR/IR spectra often stem from tautomerism (e.g., keto-enol forms) or polymorphic crystal structures. Use:

- Variable-temperature NMR : To track dynamic equilibria.

- PXRD : To identify polymorphic phases (e.g., monoclinic vs. orthorhombic systems, as in ).

- Control experiments : Repeat synthesis under inert atmospheres to exclude oxidation byproducts .

Q. How can the compound’s stability under physiological conditions be assessed for drug discovery applications?

- Methodology :

- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.

- Plasma stability assays : Exposure to human plasma at 37°C quantifies metabolic susceptibility.

- Light/heat stress testing : Accelerated stability studies identify degradation pathways (e.g., decarboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.